2-Phenylfuran-3-carboxylic acid
Overview
Description
2-Phenylfuran-3-carboxylic acid is a chemical compound that falls under the category of furan derivatives . It is a powder in its physical form .
Synthesis Analysis
The synthesis of furan derivatives like this compound has been a topic of research in recent years . The synthesis methods include the use of acetylene derivatives and the Paal–Knorr reaction . The synthesis of polysubstituted furan-3(4)-carboxylates has been summarized in recent studies .Molecular Structure Analysis
The molecular structure analysis of this compound can be performed using various bioinformatics tools . These tools can help in visualizing and analyzing the features from molecular sequences, structural, and ligand data sets .Chemical Reactions Analysis
The chemical reactions involving furan derivatives have been studied extensively . The reactions involve the use of molecular hydrogen as the reducing agent, which can be promoted by heterogeneous and homogeneous catalysts .Physical and Chemical Properties Analysis
This compound is a powder in its physical form . It has a melting point of 143-145 degrees .Scientific Research Applications
Synthesis and Chemical Reactions
2-Phenylfuran-3-carboxylic acid and its derivatives have been explored in various synthesis and chemical reaction studies. For instance, the synthesis of 2-arylbenzofuran-3-carboxylic acids through Cu-catalyzed consecutive hydroxylation and aerobic oxidative cycloetherification has been achieved (Xu et al., 2015). This process is notable for using cost-effective and readily available reagents, and it includes the synthesis of natural products like moracin M under mild conditions.
Additionally, studies have been conducted on the asymmetric synthesis of 2-aryl-5-oxotetrahydrofuran-2-carboxylic acids, which found that electron-donating substituents increase yield while decreasing enantioselectivity (Jõgi et al., 2006). This research adds to the understanding of chemical properties and reaction conditions that influence the synthesis of such compounds.
Pharmaceutical and Biological Research
This compound derivatives have also been a focus in pharmaceutical research. For example, the synthesis of phenylfuro[3,2-d]pyrimidine glycosides derivatives with expected antimicrobial activity showcases the potential pharmaceutical applications of these compounds (Ghoneim et al., 2019). These compounds were synthesized through various reactions and offer insights into the development of new antimicrobial agents.
Coordination Polymers and Luminescence Sensing
Research on the use of ether-bridged aromatic carboxylic acids, similar to this compound, in the generation of coordination compounds has been significant (Gu et al., 2017). These studies have led to the creation of novel series of coordination compounds with applications in crystal engineering and luminescence sensing. The versatility of these compounds in designing diverse coordination polymers highlights their potential in material science and sensing technologies.
Catalysis and Chemical Transformations
The role of this compound derivatives in catalysis and chemical transformations is another area of interest. For instance, the catalytic efficiency of carboxylic acids in dehydrative amidation processes has been studied, which is crucial for understanding and improving reaction mechanisms in organic synthesis (Wang et al., 2018). Such studies contribute to the development of more efficient and sustainable chemical processes.
Safety and Hazards
Future Directions
The future directions in the research of furan derivatives like 2-Phenylfuran-3-carboxylic acid involve the switch from traditional resources such as crude oil to biomass . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries . The manufacture and uses of furan platform chemicals (FPCs) directly available from biomass are being explored .
Properties
IUPAC Name |
2-phenylfuran-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c12-11(13)9-6-7-14-10(9)8-4-2-1-3-5-8/h1-7H,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLHLECAMDNXRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CO2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30284093 | |
Record name | 2-phenyl-3-furoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30284093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57697-76-4 | |
Record name | NSC35565 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35565 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-phenyl-3-furoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30284093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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